molecular formula C13H17NO4 B14488942 Dipropyl pyridine-2,3-dicarboxylate CAS No. 63597-05-7

Dipropyl pyridine-2,3-dicarboxylate

Cat. No.: B14488942
CAS No.: 63597-05-7
M. Wt: 251.28 g/mol
InChI Key: JVZLKICVKYOPPV-UHFFFAOYSA-N
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Description

Dipropyl pyridine-2,3-dicarboxylate is an organic compound that belongs to the class of pyridine carboxylates. It is known for its applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dipropyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with propanol. One common method involves the reaction of pyridine-2,3-dicarboxylic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of novel maleic acid esters as starting materials, which are reacted with ammonia or ammonium salts, followed by further reaction with α,β-unsaturated aldehydes or ketones in the presence of an acidic catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and high-yield production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Dipropyl pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dipropyl pyridine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. In the case of its use as an insect repellent, the compound acts by interfering with the olfactory receptors of insects, thereby deterring them from approaching treated surfaces . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl pyridine-2,3-dicarboxylate is unique due to its specific ester groups at the 2 and 3 positions of the pyridine ring, which confer distinct chemical reactivity and biological activity compared to other pyridine carboxylates. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry.

Properties

CAS No.

63597-05-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

dipropyl pyridine-2,3-dicarboxylate

InChI

InChI=1S/C13H17NO4/c1-3-8-17-12(15)10-6-5-7-14-11(10)13(16)18-9-4-2/h5-7H,3-4,8-9H2,1-2H3

InChI Key

JVZLKICVKYOPPV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(N=CC=C1)C(=O)OCCC

Origin of Product

United States

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